L-Methionylglycyl-L-tyrosylglycyl-L-valyl-L-leucine
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Overview
Description
L-Methionylglycyl-L-tyrosylglycyl-L-valyl-L-leucine is a synthetic peptide composed of five amino acids: methionine, glycine, tyrosine, valine, and leucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionylglycyl-L-tyrosylglycyl-L-valyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, methionine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, glycine, is activated and coupled to the deprotected amine group of methionine.
Repetition: Steps 2 and 3 are repeated for tyrosine, valine, and leucine.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
L-Methionylglycyl-L-tyrosylglycyl-L-valyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can reduce disulfide bonds.
Substitution: Various reagents, such as carbodiimides, can facilitate the substitution of amino acid residues.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Methionylglycyl-L-tyrosylglycyl-L-valyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Methionylglycyl-L-tyrosylglycyl-L-valyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may activate or inhibit certain enzymes, alter gene expression, or affect cellular processes like apoptosis or proliferation.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-leucine: A dipeptide with similar hydrophobic properties.
L-Tyrosyl-L-methionyl-L-α-aspartylglycyl-L-threonyl-L-methionyl-L-seryl-L-glutaminyl-L-valine: A more complex peptide with additional amino acids.
Uniqueness
L-Methionylglycyl-L-tyrosylglycyl-L-valyl-L-leucine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with molecular targets, making it valuable for research and potential therapeutic applications.
Properties
CAS No. |
189357-35-5 |
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Molecular Formula |
C29H46N6O8S |
Molecular Weight |
638.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C29H46N6O8S/c1-16(2)12-22(29(42)43)34-28(41)25(17(3)4)35-24(38)15-32-27(40)21(13-18-6-8-19(36)9-7-18)33-23(37)14-31-26(39)20(30)10-11-44-5/h6-9,16-17,20-22,25,36H,10-15,30H2,1-5H3,(H,31,39)(H,32,40)(H,33,37)(H,34,41)(H,35,38)(H,42,43)/t20-,21-,22-,25-/m0/s1 |
InChI Key |
OCXGNXQIODFGHO-UEOMBKFZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CCSC)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CCSC)N |
Origin of Product |
United States |
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